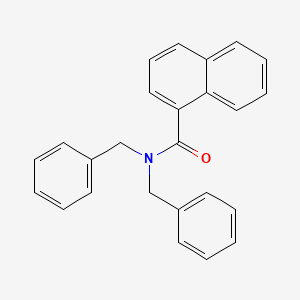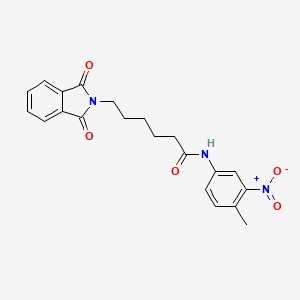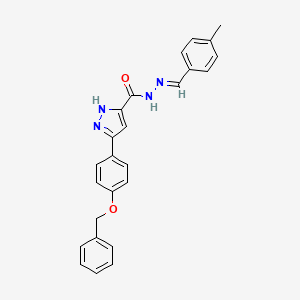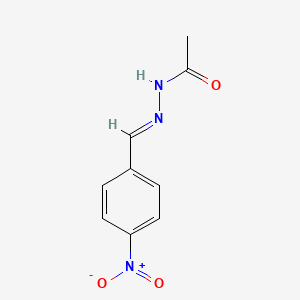![molecular formula C24H22N4O2S B11976405 4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11976405.png)
4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3-(BENZYLOXY)-4-MEO-BENZYLIDENE)AMINO)-5-(2-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(BENZYLOXY)-4-MEO-BENZYLIDENE)AMINO)-5-(2-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzylidene Intermediate: This involves the condensation of a benzylidene derivative with an appropriate amine under acidic or basic conditions.
Cyclization to Form the Triazole Ring: The intermediate is then subjected to cyclization reactions, often using hydrazine derivatives, to form the triazole ring.
Thiol Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.
Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl derivative.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Disulfides: Formed from oxidation of the thiol group.
Benzyl Derivatives: Formed from reduction of the benzylidene moiety.
Substituted Triazoles: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.
Medicine
Drug Development: Due to its potential biological activities, the compound can be investigated as a candidate for the development of new therapeutic agents.
Industry
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties, such as thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 4-((3-(BENZYLOXY)-4-MEO-BENZYLIDENE)AMINO)-5-(2-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(4-(BENZYLOXY)-3-MEO-BENZYLIDENE)HYDRAZINO)-N-(3-CL-2-ME-PH)-2-OXOACETAMIDE
- Other Triazole Derivatives : Compounds with similar triazole rings but different substituents.
Uniqueness
- Structural Features : The presence of both benzylidene and thiol groups in the same molecule is relatively unique, providing a combination of reactivity and biological activity.
- Biological Activity : The specific arrangement of functional groups may confer unique biological properties, making it a valuable compound for further research.
Eigenschaften
Molekularformel |
C24H22N4O2S |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
4-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H22N4O2S/c1-17-8-6-7-11-20(17)23-26-27-24(31)28(23)25-15-19-12-13-21(29-2)22(14-19)30-16-18-9-4-3-5-10-18/h3-15H,16H2,1-2H3,(H,27,31)/b25-15+ |
InChI-Schlüssel |
YWDJYQUWTKUPHO-MFKUBSTISA-N |
Isomerische SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methyl-N-(naphthalen-2-yl)benzo[f]quinolin-3-amine](/img/structure/B11976341.png)

![isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-{[5-(3-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976362.png)

![3-Bromo-4-hydroxy-5-methoxybenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11976379.png)
![benzyl (2E)-7-methyl-2-(2-nitrobenzylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976383.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11976386.png)
![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11976387.png)



